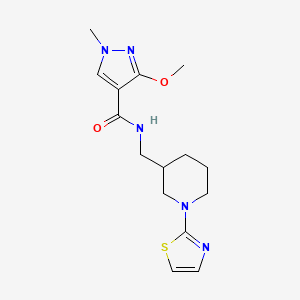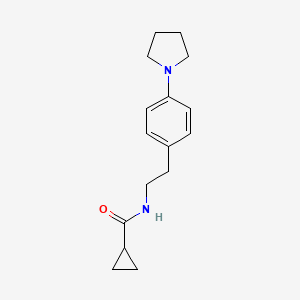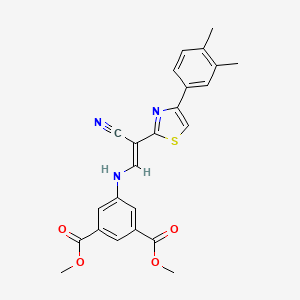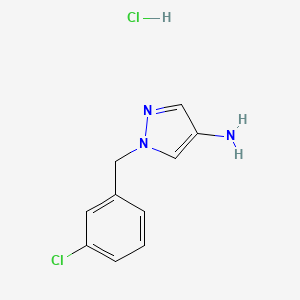![molecular formula C18H21N5O5 B2437496 N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide CAS No. 1334373-21-5](/img/structure/B2437496.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a 3-methyl-1,2,4-oxadiazol-5-yl group and a piperidine-1,4-dicarboxamide group. Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry .科学的研究の応用
Molecular Interaction and Binding Analysis
Molecular interaction studies have indicated that specific compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, exhibit potent and selective antagonistic properties for cannabinoid receptors through distinct conformations. The analysis of energetic stability and conformational preferences provides insights into the steric binding interactions, suggesting significant contributions of certain molecular moieties to receptor binding and activity. This understanding is crucial in the design and development of targeted therapeutic agents, highlighting the importance of molecular conformation in drug-receptor interactions (Shim et al., 2002).
Targeted Drug Development and Therapeutic Applications
Research on virtual screening targeting the urokinase receptor has led to the identification of compounds that significantly inhibit cell growth, block angiogenesis, and induce apoptosis in breast cancer models. These findings underscore the potential of such compounds in cancer therapy, particularly in addressing metastasis and invasion in breast cancer. The pharmacokinetic characterization of these compounds, along with their therapeutic efficacy in animal models, provides a promising avenue for the development of novel anticancer agents (Wang et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds with specific structural features, such as the incorporation of 1,3,4-oxadiazole rings and piperidine derivatives, has been explored for their potential biological activities. Such studies not only contribute to the expansion of chemical libraries but also provide valuable insights into structure-activity relationships, aiding in the design of compounds with desired therapeutic properties. The characterization and biological evaluation of these compounds against various bacterial strains demonstrate their potential as antibacterial agents, highlighting the importance of chemical synthesis in drug discovery (Khalid et al., 2016).
Antipsychotic Potential and Mechanistic Insights
Investigations into the structure-activity relationships of pyrazole derivatives have revealed their potential as cannabinoid receptor antagonists with therapeutic implications in antipsychotic treatment. Understanding the structural requirements for potent and selective activity against brain cannabinoid receptors opens up possibilities for developing new pharmacological tools and therapeutic agents to manage psychiatric disorders. Such research is pivotal in identifying key molecular features that contribute to the pharmacological profile of potential antipsychotic drugs (Lan et al., 1999).
特性
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-11-20-16(28-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)21-13-2-3-14-15(8-13)27-10-26-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCFHUEIFVURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
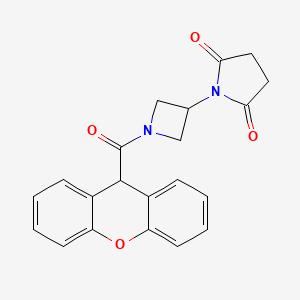
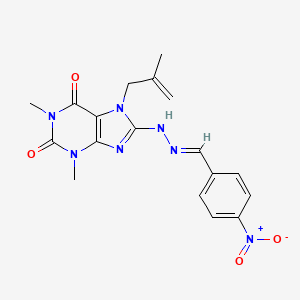
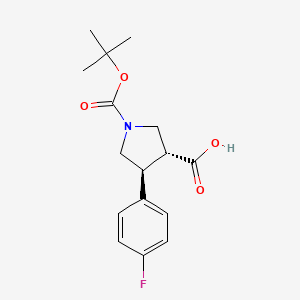
![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
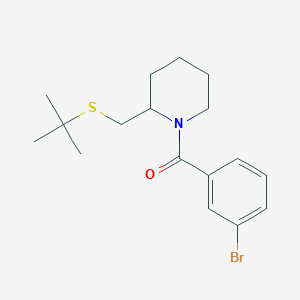
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)
